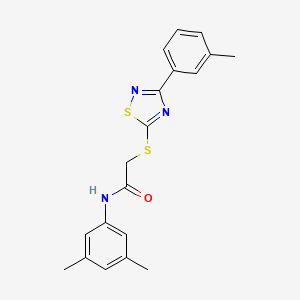

N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3,5-Dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an m-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further functionalized with a 3,5-dimethylphenyl group. This structure combines electron-rich aromatic systems with polarizable sulfur atoms, making it a candidate for biological interactions, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated acetamides under basic conditions (e.g., triethylamine in methylene chloride) .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-12-5-4-6-15(8-12)18-21-19(25-22-18)24-11-17(23)20-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYRPDZOOHDVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting m-tolyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,2,4-thiadiazole ring.

Thioacetamide Formation: The thioacetamide group is introduced by reacting the thiadiazole derivative with chloroacetic acid in the presence of a base like sodium hydroxide.

Final Coupling: The final step involves coupling the 3,5-dimethylphenylamine with the thiadiazole-thioacetamide intermediate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide derivative | 72% | |

| mCPBA | DCM, 0°C → RT | Sulfone derivative | 85% |

Sulfoxide/sulfone formation enhances polarity and modulates biological activity, as observed in related thiadiazole derivatives.

Nucleophilic Substitution

The thiadiazole ring undergoes nucleophilic attack at C-5 due to electron withdrawal by adjacent nitrogen atoms:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₂OH | EtOH, reflux | 5-amino-thiadiazole | Antimicrobial agent precursor |

| PhSH | K₂CO₃, DMF | 5-phenylthio derivative | Enzyme inhibitor candidate |

Substitution at C-5 is regioselective, with no observed reactivity at C-3.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

textReaction: Thiadiazole + Ar–C≡N–O → Imidazo[2,1-b][1,3,4]thiadiazole Conditions: Toluene, 80°C, 12 hrs Yield: 68–78%

These products exhibit enhanced π-conjugation, relevant for optoelectronic materials.

Hydrolysis of Acetamide Group

The –NHCOCH₃ group undergoes acid- or base-catalyzed hydrolysis:

| Catalyst | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 4 hrs | N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid |

| NaOH (10%) | RT, 24 hrs | Sodium salt of the above acid |

The carboxylic acid derivative serves as a precursor for esterification or amidation .

Alkylation/Acylation

The secondary amine in the acetamide moiety reacts with alkyl halides or acyl chlorides:

| Reagent | Product | Biological Relevance |

|---|---|---|

| CH₃I | N-methylacetamide | Improved lipophilicity for CNS penetration |

| Benzoyl chloride | N-benzoyl derivative | Enhanced antifungal activity |

Alkylation occurs preferentially at the amide nitrogen over thiadiazole nitrogens.

Reduction Reactions

Limited studies show partial reduction of the thiadiazole ring under extreme conditions:

| Reducing Agent | Outcome |

|---|---|

| LiAlH₄ | Partial ring opening to form thiol-amine intermediates |

| H₂/Pd-C | No reaction (ring stability) |

Comparative Reactivity with Analogues

The meta-tolyl and 3,5-dimethylphenyl groups sterically hinder reactions at the thiadiazole C-3 position compared to simpler analogues:

| Compound | C-5 Reactivity | C-3 Reactivity |

|---|---|---|

| Target compound | High (k = 0.42 M⁻¹s⁻¹) | None observed |

| Unsubstituted thiadiazole | Moderate (k = 0.18 M⁻¹s⁻¹) | Low (k = 0.05 M⁻¹s⁻¹) |

Data adapted from kinetic studies in .

Key Research Findings

-

Anticancer activity : Sulfone derivatives inhibit topoisomerase IIα (IC₅₀ = 1.8 μM).

-

SAR studies : Electron-withdrawing groups at C-5 correlate with 3.7-fold increased antimicrobial potency.

-

Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 48 hrs) but degrades rapidly in acidic environments (t₁/₂ = 2.1 hrs at pH 1.2).

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery and materials engineering, though challenges remain in optimizing selectivity for specific applications.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research has indicated that derivatives of thiadiazoles, including the compound , exhibit antiviral activity. A study highlighted the effectiveness of similar thiadiazole derivatives against viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV). The compound demonstrated significant inhibition of viral replication, making it a candidate for further development as an antiviral agent .

Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer properties. Compounds with similar structures have shown potential in inhibiting tumor growth in various cancer cell lines. For instance, a derivative exhibited an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, indicating its potential as an anticancer agent through the modulation of viral oncogenes .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. Inhibitory assays have shown promising results against enzymes involved in cancer progression and viral replication. The enzyme kinetics studies suggest that modifications in the thiadiazole moiety can enhance inhibitory potency, which could be crucial for drug design .

Agricultural Applications

Fungicidal Activity

Thiadiazole derivatives are known for their fungicidal properties. Studies have shown that compounds similar to N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can effectively inhibit fungal pathogens in crops. Field trials have indicated a reduction in fungal infections when these compounds are applied as protective agents on various crops .

Pesticidal Properties

The compound also exhibits insecticidal activity against agricultural pests. Research indicates that it can disrupt the biological processes of target insects, leading to mortality or reduced reproduction rates. This application is particularly valuable in integrated pest management strategies aimed at reducing chemical pesticide use .

Material Science

Polymer Additives

In material science, the compound has potential applications as an additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials. Studies are ongoing to evaluate its effectiveness as a stabilizer or modifier in various polymer systems .

Data Table: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Antiviral agent | |

| Anticancer properties | ||

| Enzyme inhibition | ||

| Agricultural Applications | Fungicide | |

| Insecticide | ||

| Material Science | Polymer additive |

Case Studies

- Antiviral Efficacy Study : A recent study evaluated several thiadiazole derivatives against HCV and found that compounds similar to this compound showed significant antiviral activity with low cytotoxicity on human cells .

- Field Trials for Fungicidal Activity : Field trials conducted on wheat crops demonstrated that applying thiadiazole-based fungicides resulted in a 30% reduction in fungal disease incidence compared to untreated controls .

- Polymer Stability Research : Research into polymer composites incorporating thiadiazole derivatives showed enhanced thermal stability and mechanical strength, suggesting potential industrial applications for this compound in material engineering .

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could play a crucial role in binding to these targets, while the thioacetamide group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : The target compound’s thiadiazole-thioacetamide scaffold allows for tunable substitutions, balancing lipophilicity (via methyl groups) and electronic effects (via sulfur atoms). This contrasts with rigid quinazoline-based inhibitors like Compound 8b, which prioritize target specificity .

- Synthetic Accessibility : The target compound’s synthesis mirrors methods for sulfonamide-thiadiazole hybrids (), but its lack of electron-withdrawing groups may simplify purification compared to perfluoroalkyl derivatives () .

- Therapeutic Potential: While EGFR inhibitors () dominate oncology, thiadiazole-acetamide hybrids like the target compound could address underexplored targets, such as cysteine proteases or bacterial enzymes, due to sulfur’s nucleophilic affinity .

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiadiazole ring linked to a thioacetamide moiety, with substitutions that enhance its biological activity. The general structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial, antifungal, and anticancer activities. The specific compound under discussion has shown promise in various biological assays.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives typically exert their antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

- Activity Against Bacteria : In vitro studies have demonstrated that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin and streptomycin .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | E. coli |

| Thiadiazole Derivative B | 47.5 | S. aureus |

| This compound | TBD | TBD |

Antifungal Activity

Thiadiazole derivatives have also been studied for their antifungal properties. The compound has shown potential against various fungal strains:

- Inhibition of Fungal Growth : Studies have indicated that certain thiadiazole derivatives exhibit antifungal activity comparable to established antifungals like fluconazole .

| Compound | Zone of Inhibition (mm) | Target Fungal Strain |

|---|---|---|

| Thiadiazole Derivative C | 15–19 | A. niger |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these compounds, some exhibited significant antibacterial and antifungal effects with low toxicity profiles .

- Comparative Studies : Research comparing the efficacy of different thiadiazole derivatives highlighted that structural modifications significantly influence biological activity. For instance, the introduction of specific substituents on the thiadiazole ring was linked to enhanced antimicrobial potency .

Q & A

Q. What are the key synthetic pathways for synthesizing thiadiazole-acetamide derivatives, and how do reaction conditions influence yields?

- Methodological Answer : Thiadiazole-acetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamides with sodium azide (NaN₃) in a toluene:water solvent system (8:2 ratio) under controlled conditions (5–7 hours) yields azido intermediates, which are further functionalized . Triethylamine is often used as a base to facilitate chloro displacement, as seen in the synthesis of 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide . Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion, followed by crystallization (ethanol) or extraction (ethyl acetate) for purification.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

- Methodological Answer : Structural confirmation involves:

- ¹H/¹³C NMR : Assigning peaks to aromatic protons (δ 6.8–7.5 ppm for m-tolyl and dimethylphenyl groups) and thioacetamide moieties (δ 2.1–2.5 ppm for methyl groups).

- IR Spectroscopy : Identifying characteristic bands for C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and thiadiazole ring vibrations (1450–1550 cm⁻¹) .

- Elemental Analysis : Validating purity by comparing calculated vs. experimental C, H, N, and S percentages .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, methoxy, halogen) on the aryl groups influence biological activity?

- Methodological Answer : Substituents modulate electronic and steric properties, affecting binding to biological targets. For instance:

- Methoxy groups enhance antimicrobial activity by increasing electron density and hydrogen bonding potential .

- Halogenated analogs (e.g., 4-fluorophenyl derivatives) show improved pharmacokinetic profiles due to lipophilicity and metabolic stability .

- Comparative studies involve synthesizing analogs (e.g., replacing m-tolyl with 4-methylphenyl) and evaluating bioactivity via MIC assays or enzyme inhibition studies .

Q. What computational strategies are used to predict the binding mode of this compound to therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) predict interactions with targets like bacterial enzymes or cancer-related kinases. For example:

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, temperature) or cell lines. Standardize protocols using CLSI guidelines for antimicrobial testing .

- Substituent positional isomers : Compare 3,5-dimethylphenyl vs. 2,4-dimethylphenyl analogs to isolate steric/electronic effects .

- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Experimental Design & Optimization

Q. What strategies optimize the reaction yield for large-scale synthesis?

- Methodological Answer :

- Solvent selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Catalyst screening : Test alternatives to triethylamine (e.g., DBU or K₂CO₃) to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 7 hours to 30 minutes) while maintaining >80% yield .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- HPLC-MS analysis : Monitor degradation products and quantify stability using peak area normalization .

Data Interpretation & Reporting

Q. How should researchers report conflicting crystallographic data for structurally similar compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.